molecular formula C15H14ClF2NO2 B1388228 Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride CAS No. 1185303-38-1

Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride

Cat. No. B1388228
CAS RN: 1185303-38-1
M. Wt: 313.72 g/mol
InChI Key: QAXLUAXBQIBXHQ-UHFFFAOYSA-N
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Description

“Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride” is a compound that belongs to the class of organic compounds known as dibenzylbutane lignans . It has been found to be associated with antitumor activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline has been reported .

Scientific Research Applications

Anticancer Activity

Compounds with the benzo[1,3]dioxol-5-ylmethyl moiety have been evaluated for their antiproliferative activity against various cancer cells. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles with fused heteroaryl moieties showed activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Flavoring Substance

Although not directly related to the compound , benzo[1,3]dioxol derivatives have been assessed as flavoring substances in food. They are chemically synthesized and not reported to occur naturally .

Antitumor Evaluation

Novel N-aryl derivatives of benzo[d][1,3]dioxol-5-ylmethyl have been synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some compounds exhibited potent growth inhibition properties with IC50 values generally below 5 μM .

Future Directions

The future directions for “Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride” could involve further exploration of its antitumor activities. For instance, compound C27 showed potent activities against HeLa and A549 cell lines and could be developed as a potential antitumor agent .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3,4-difluorophenyl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2.ClH/c16-12-3-1-10(5-13(12)17)7-18-8-11-2-4-14-15(6-11)20-9-19-14;/h1-6,18H,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXLUAXBQIBXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=C(C=C3)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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